REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[I:8].C([O-])(O)=O.[Na+].[Na+].[Br-].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl.O.CCCCCCC.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[I:8])[CH:9]=[O:10] |f:1.2,3.4,6.7,9.10,^1:21|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1I)CO
|
Name
|
|
Quantity
|
915 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1060 mg
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
CH2Cl2 water
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was separated
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed (80 g Redi-Sep column)
|
Type
|
WASH
|
Details
|
eluting from 100% heptane to 50:50 EtOAc/heptane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=CC1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |